Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Preparation Methods
The synthesis of tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with tert-butyl esters under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) can convert the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolo[1,5-a]pyrimidines .
Mechanism of Action
The mechanism of action of tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, including those involved in cancer cell proliferation and inflammation . The molecular targets include enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism .
Comparison with Similar Compounds
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties and used in the development of explosives.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Studied for its thermal stability and mechanical sensitivity.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their functional groups and applications, highlighting the versatility and potential of this chemical scaffold .
Properties
IUPAC Name |
tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)9-5-14-15-6-8(7-16)4-13-10(9)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHIXQKEKAMABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2N=CC(=CN2N=C1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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